![molecular formula C21H10N4O B14339158 2,2'-[2-(Hydroxymethyl)anthracene-9,10-diylidene]dipropanedinitrile CAS No. 108562-20-5](/img/structure/B14339158.png)
2,2'-[2-(Hydroxymethyl)anthracene-9,10-diylidene]dipropanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Bis(dicyanomethylene)-9,10-dihydroanthracene-2-methanol is an organic compound that belongs to the class of anthracene derivatives. This compound is characterized by its unique structure, which includes two dicyanomethylene groups attached to the 9 and 10 positions of the anthracene core, and a methanol group at the 2 position. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis(dicyanomethylene)-9,10-dihydroanthracene-2-methanol typically involves the following steps:
Starting Material: The synthesis begins with anthracene, a polycyclic aromatic hydrocarbon.
Functionalization: The anthracene core is functionalized at the 9 and 10 positions with dicyanomethylene groups
Methanol Group Addition: The final step involves the introduction of a methanol group at the 2 position of the anthracene core. This can be done through a nucleophilic substitution reaction using methanol as the nucleophile.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Bis(dicyanomethylene)-9,10-dihydroanthracene-2-methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dicyanomethylene groups to amine or alkyl groups.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine or alkyl derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
9,10-Bis(dicyanomethylene)-9,10-dihydroanthracene-2-methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 9,10-Bis(dicyanomethylene)-9,10-dihydroanthracene-2-methanol involves its interaction with molecular targets through its functional groups. The dicyanomethylene groups can participate in electron transfer reactions, while the methanol group can form hydrogen bonds with other molecules. These interactions can affect various molecular pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Known for its strong fluorescence and used in lightsticks and OLEDs.
9,10-Dihydro-9,10-bis(dicyanomethylene)anthracene: Similar structure but lacks the methanol group.
Uniqueness
9,10-Bis(dicyanomethylene)-9,10-dihydroanthracene-2-methanol is unique due to the presence of both dicyanomethylene and methanol groups, which impart distinct chemical reactivity and physical properties. This combination of functional groups makes it versatile for various applications in scientific research and industry.
Propiedades
Número CAS |
108562-20-5 |
|---|---|
Fórmula molecular |
C21H10N4O |
Peso molecular |
334.3 g/mol |
Nombre IUPAC |
2-[10-(dicyanomethylidene)-3-(hydroxymethyl)anthracen-9-ylidene]propanedinitrile |
InChI |
InChI=1S/C21H10N4O/c22-8-14(9-23)20-16-3-1-2-4-17(16)21(15(10-24)11-25)19-7-13(12-26)5-6-18(19)20/h1-7,26H,12H2 |
Clave InChI |
QRXOGNUTCXKCFS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(C#N)C#N)C3=C(C2=C(C#N)C#N)C=C(C=C3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


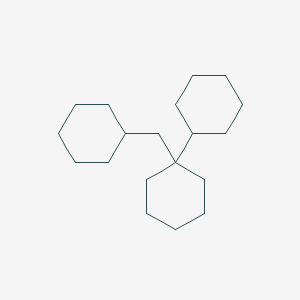
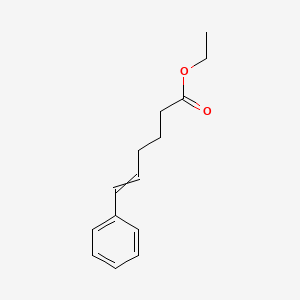
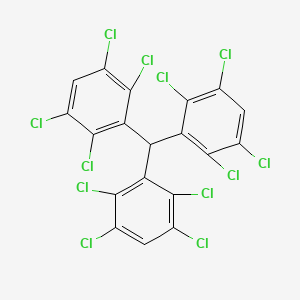
![1-N,3-N-bis[(E)-hydrazinylidenemethyl]benzene-1,3-dicarboxamide](/img/structure/B14339103.png)
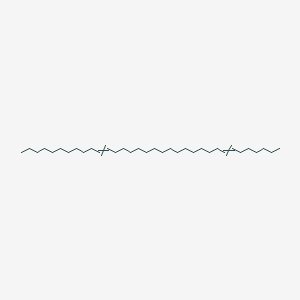
![(1,3-Benzoxazol-2-yl)(2-(trifluoromethyl)phenyl]methyl) N-methylcarbamate](/img/structure/B14339116.png)
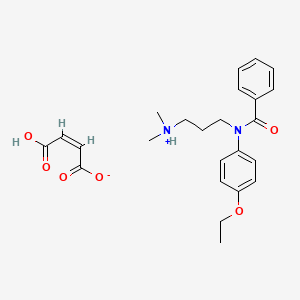
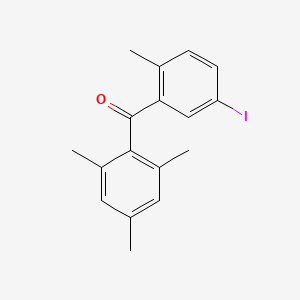
![2-[(Trimethylsilyl)oxy]hepta-3,5-dienenitrile](/img/structure/B14339126.png)
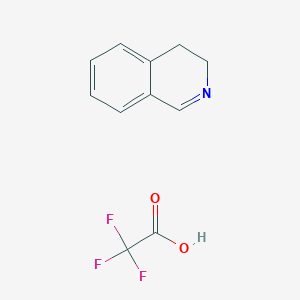
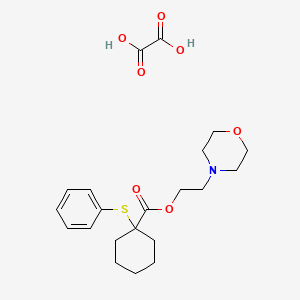
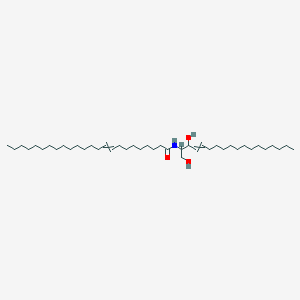

![5-[(Phenylcarbamoyl)amino]-1,3,4-thiadiazole-2-sulfonamide](/img/structure/B14339165.png)
